

Paxalisib dose escalation study maximum tolerated dose

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Compound Focus: Paxalisib

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Paxalisib Maximum Tolerated Dose (MTD) Summary

Context / Patient Population	Established MTD	Key Dose-Limiting Toxicities (DLTs)	Clinical Trial Identifier
Brain Metastases (with concurrent radiotherapy)	45 mg/day [1] [2]	Grade 3 nausea/vomiting; Grade 4 enterocolitis and neutropenia [1]	NCT04192981 [3] [1]
Newly Diagnosed Glioblastoma (monotherapy)	60 mg/day [4] [5] [6]	Not specified in results; overall safety profile included hyperglycemia, mucositis, and rash [7] [4] [6]	NCT03522298 [5] [6] [8]
Pediatric Patients (with DIPG/DMG)	27 mg/m ² (approx. 80% of adult MTD) [7]	Grade 3 hyperglycemia, mucositis, and rash [7]	Information not in search results

Experimental Protocols & Key Findings

The MTD for **paxalisib** was determined through structured phase I clinical trials using standard oncology trial designs. The methodologies and key outcomes for the two primary adult indications are detailed below.

MTD for Brain Metastases with Concurrent Radiotherapy

This study established the MTD for **paxalisib** when combined with cranial radiation for patients with solid tumor brain metastases or leptomeningeal disease harboring PI3K pathway mutations [1] [2].

- **Study Design:** This was a single-institution, open-label, phase I trial (NCT04192981). Part A of the study utilized a standard "**3 + 3**" dose escalation design [1].
- **Intervention:** **Paxalisib** was administered orally at dose levels of **45 mg, 60 mg, or 75 mg daily** for two weeks concurrently with whole-brain radiotherapy (30 Gy in 10 fractions) [3] [1].
- **Primary Objective:** To establish the MTD of **paxalisib** in combination with cranial RT [1].
- **Key Findings:**
 - No DLTs were observed at the **45 mg** dose level [1].
 - Two DLTs occurred at the **60 mg** dose level: one patient experienced grade 3 nausea and vomiting, and another had grade 4 enterocolitis and neutropenia [1].
 - Consequently, the MTD was declared as **45 mg/day** [1] [2].
- **Efficacy Signal:** An interim analysis showed a promising 100% response rate among 9 evaluable patients, which compares favorably to historical response rates of 20-40% with radiotherapy alone [3] [2].

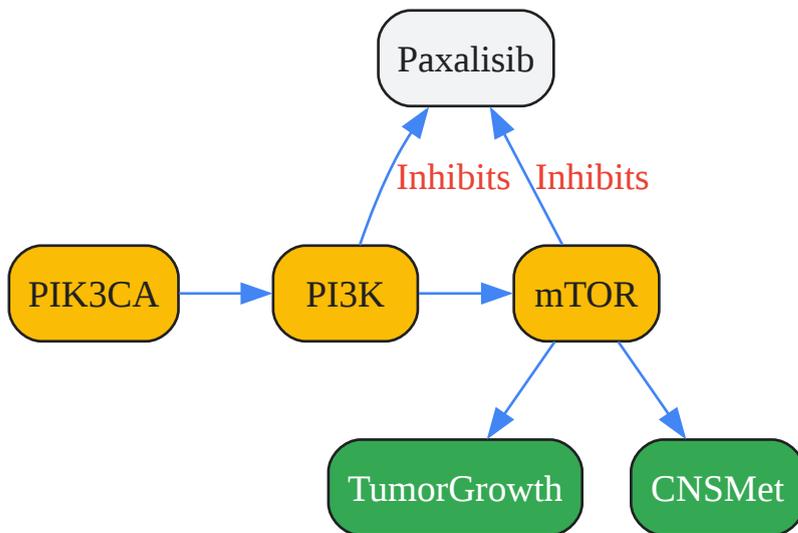
MTD for Newly Diagnosed Glioblastoma (Monotherapy)

This study determined the MTD for **paxalisib** as an adjuvant monotherapy following initial chemoradiation in patients with newly diagnosed, unmethylated MGMT promoter glioblastoma [4] [5] [6].

- **Study Design:** A phase II, open-label, multicenter study (NCT03522298) with a "**3 + 3**" dose escalation design (Stage 1) [5] [8].
- **Intervention:** The initial dose level (Dose Level 0) was set at **60 mg daily**, based on prior phase I data. Dose escalation proceeded in **15 mg increments** [5].
- **Primary Objective:** To assess safety, tolerability, and determine the Recommended Phase II Dose (RP2D) [5].
- **Key Findings:**
 - The **60 mg daily** dose was established as the MTD and RP2D for monotherapy in adult glioblastoma patients [4] [5] [6].

- The safety profile was consistent with other PI3K inhibitors, with common adverse events including hyperglycemia, oral mucositis, and rash [7] [4] [6].
- This monotherapy regimen showed an encouraging median progression-free survival (PFS) of 8.5 months and overall survival (OS) of 17.7 months in interim analyses, leading the FDA to grant it Fast Track designation [6].

The rationale for investigating **paxalisib** in these settings is based on its ability to target a key pathway in tumor growth and its penetration into the central nervous system, as illustrated below.



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Safety and Tolerability Profile

The toxicities observed in **paxalisib** dose-escalation studies are consistent with the class effects of PI3K/mTOR inhibitors. The most frequent grade 3 or 4 adverse events attributed to the drug include [7] [1] [6]:

- **Rash**
- **Hyperglycemia**
- **Mucositis**
- **Neutropenia**

These toxicities were dose-dependent and served as the primary DLTs defining the MTD across different studies [7] [1]. Patients with diabetes or pre-diabetes treated with metformin were typically excluded from these trials [5] [8].

Conclusion and Research Implications

In summary, the recommended dose of **paxalisib** for clinical research is **45 mg daily** when used concurrently with cranial radiotherapy and **60 mg daily** when administered as a monotherapy in adult glioblastoma patients. These doses represent the optimal balance between efficacy signals and manageable toxicity.

Subsequent research has evaluated **paxalisib** in larger confirmatory trials. Notably, the drug was investigated in the GBM AGILE platform trial (NCT03970447). However, in the final primary analysis, **paxalisib** did not demonstrate a statistically significant overall survival benefit over the standard of care in either the newly diagnosed unmethylated or recurrent glioblastoma patient populations [9].

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